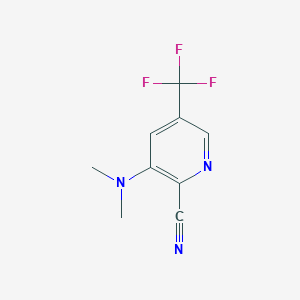

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile often involves multicomponent reactions. For example, a related compound, 5H-Chromeno[2,3-b]pyridines, was synthesized using salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, demonstrating the complexity and versatility of reactions involved in producing such compounds (Ryzhkova et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through techniques such as X-ray diffraction, revealing detailed insights into their crystal and molecular structure. For instance, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile's structure was determined, showcasing the planarity and interactions within its molecular framework (Ganapathy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are diverse. For example, the behavior of 5-trifluoromethyl-pyridine-2-thione toward molecular iodine was investigated, leading to the formation of complexes, demonstrating the compound's reactivity and potential for forming novel chemical structures (Chernov'yants et al., 2011).

Physical Properties Analysis

The physical properties, such as absorption, distribution, metabolism, and excretion (ADME), are critical for understanding the behavior of chemical compounds in biological systems. These properties were assessed for related compounds, providing essential insights into their bioavailability and stability (Ryzhkova et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, highlight the versatility and potential applications of this compound derivatives. For example, the formation of charge-transfer complexes and interactions with iodine reveal the compound's capacity for forming diverse chemical structures and its potential use in various chemical reactions (Chernov'yants et al., 2011).

Scientific Research Applications

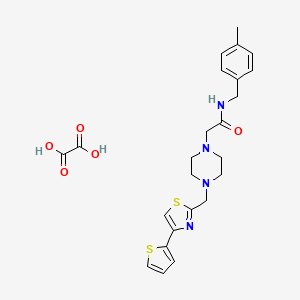

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives The pyranopyrimidine core, often synthesized using compounds like 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile, is crucial for the pharmaceutical industry due to its wide synthetic applications and bioavailability. Recent advancements in hybrid catalysts have significantly enhanced the efficiency of synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, utilizing a variety of catalysts such as organocatalysts, metal catalysts, and green solvents. This progress offers promising pathways for developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Medicinal Applications and Chemosensing Pyridine derivatives play a significant role in medicinal chemistry, offering a broad spectrum of biological activities including antifungal, antibacterial, and anticancer properties. They also exhibit high affinity towards various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples. The versatility of pyridine-based compounds in both medicinal applications and chemosensing underscores their importance in scientific research and development (Abu-Taweel et al., 2022).

Environmental and Catalytic Applications Research on pyridine and its derivatives, including this compound, extends beyond pharmaceuticals to environmental applications. For instance, these compounds are investigated for their role in the degradation of pollutants and as catalysts in various chemical reactions, reflecting their multifaceted utility in addressing environmental challenges and enhancing industrial processes. Such studies provide insights into the environmental fate of pyridine derivatives and their potential for innovative applications in water treatment and catalysis (Pichat, 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c1-15(2)8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYACOYYXLDLBTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)

![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)